molecular formula C10H8BrN B1527716 5-Bromo-1-methylisoquinoline CAS No. 72678-12-7

5-Bromo-1-methylisoquinoline

Cat. No.: B1527716
CAS No.: 72678-12-7
M. Wt: 222.08 g/mol
InChI Key: ZDZILNXMSMJASG-UHFFFAOYSA-N
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Description

5-Bromo-1-methylisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the isoquinoline ring system. It has a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol.

Synthetic Routes and Reaction Conditions:

  • Bromination of Isoquinoline: One common synthetic route involves the bromination of isoquinoline. This can be achieved by heating isoquinoline hydrochloride with bromine in nitrobenzene, leading to the formation of 5-bromo-isoquinoline.

  • Methylation: The brominated isoquinoline can then be methylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 1-position.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 5-methylisoquinoline.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: 5-Methylisoquinoline.

  • Substitution: Various substituted isoquinolines depending on the nucleophile used.

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . It is also predicted to inhibit cytochrome P450 enzymes 1A2 and 2C19 . These properties could impact the bioavailability of 5-Bromo-1-methylisoquinoline.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Specific information on how such factors affect this compound is currently lacking . Future research should consider the impact of factors such as pH, temperature, and the presence of other substances.

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methylisoquinoline plays a significant role in biochemical reactions, particularly in the inhibition of certain cytochrome P450 enzymes. It has been identified as an inhibitor of CYP1A2 and CYP2C19 . These enzymes are crucial in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways of drugs and other substances, potentially leading to changes in their efficacy and toxicity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, as mentioned earlier. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metabolism of substrates . Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function and metabolism . Toxic or adverse effects have been observed at high doses, including liver toxicity and changes in blood chemistry . These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter the metabolic flux of other substances, leading to changes in metabolite levels . Additionally, this compound can interact with cofactors and other enzymes involved in metabolic pathways, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall effects on cellular function.

Scientific Research Applications

5-Bromo-1-methylisoquinoline has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of brominated isoquinolines on biological systems.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Bromo-1-methylisoquinoline is similar to other brominated isoquinolines, such as 5-bromo-isoquinoline and 5-bromo-1-chloroisoquinoline. its unique combination of a bromine atom and a methyl group at specific positions on the isoquinoline ring system distinguishes it from these compounds. Other similar compounds include:

  • 5-Bromo-isoquinoline

  • 5-Bromo-1-chloroisoquinoline

  • 5-Bromo-6-methylisoquinoline

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Properties

IUPAC Name

5-bromo-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZILNXMSMJASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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